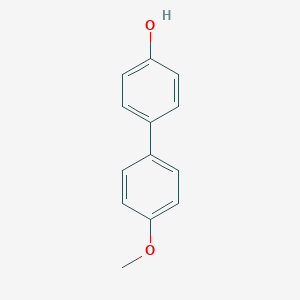

4-Hydroxy-4'-methoxybiphenyl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORJIEYQXMZUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452569 | |

| Record name | 4-Hydroxy-4'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16881-71-3 | |

| Record name | 4-Hydroxy-4'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-4'-methoxybiphenyl CAS number and properties

An In-Depth Technical Guide to 4-Hydroxy-4'-methoxybiphenyl

Authored by: A Senior Application Scientist

Introduction

This compound is a biphenyl derivative of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a hydroxyl group and a methoxy group at the para positions of the two phenyl rings, imparts a unique combination of properties that make it a valuable building block. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, characterization, and potential applications, with a focus on providing practical insights for researchers and drug development professionals.

Core Compound Identity and Properties

The foundational step in working with any chemical compound is to establish its identity and understand its fundamental properties.

-

Synonyms : 4-Hydroxy-4'-methoxydiphenyl, 4'-Methoxybiphenyl-4-ol[2]

-

Molecular Weight : 200.23 g/mol [1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Appearance | White solid/powder | [5] |

| Melting Point | 172-174 °C / 181 °C | [1][5] |

| Boiling Point | 344.6 °C | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Synthesis of this compound

The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for this purpose, offering high yields and tolerance to a wide range of functional groups.[6] Below is a detailed protocol for the synthesis of this compound via this method.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The synthesis involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. For this compound, a logical approach is the reaction of 4-methoxyphenylboronic acid with a suitable 4-halophenol. 4-Bromophenol is a commercially available and cost-effective starting material.

Experimental Protocol

Reaction Scheme:

4-methoxyphenylboronic acid + 4-bromophenol → this compound

Materials and Reagents:

-

4-Methoxyphenylboronic acid

-

4-Bromophenol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenylboronic acid (1.2 equivalents) and 4-bromophenol (1.0 equivalent).

-

Catalyst and Base Addition: Add potassium carbonate (2.5 equivalents) as the base. To this mixture, add the palladium catalyst, which can be pre-formed tetrakis(triphenylphosphine)palladium(0) or generated in situ from palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water as the solvent. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to create an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. This is achieved through a combination of spectroscopic and physical methods.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.47 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 8.0 Hz, 2H), 6.96 (d, J = 8.0 Hz, 2H), 6.89 (d, J = 8.0 Hz, 2H), 3.86 (s, 3H) ppm.[5] |

| IR Spectroscopy | Expected peaks for O-H stretching (around 3200-3600 cm⁻¹), C-O stretching (around 1250 cm⁻¹ for the ether and 1200 cm⁻¹ for the phenol), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 200.23. |

Rationale for Characterization

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the aromatic rings, the methoxy group, and their respective substitution patterns. The chemical shifts (δ) and coupling constants (J) are characteristic of the compound's structure.

-

IR Spectroscopy: Identifies the functional groups present in the molecule. The broad peak for the hydroxyl group and the characteristic peaks for the ether and aromatic rings are key identifiers.

-

Mass Spectrometry: Determines the molecular weight of the compound, providing definitive confirmation of its identity.

Applications in Research and Drug Development

Biphenyl and its derivatives are prevalent scaffolds in pharmaceuticals and functional materials. This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.

Role as a Synthetic Intermediate

The hydroxyl and methoxy groups on this compound offer sites for further functionalization. The hydroxyl group can be readily converted into esters, ethers, or other functional groups, allowing for the exploration of structure-activity relationships in drug design.

Potential in Drug Discovery

Biphenyl derivatives have been investigated for a wide range of therapeutic applications. For instance, 4-methoxybiphenyl has been identified as a useful intermediate in the preparation of compounds that may act as downregulators of VEGF protein secretion and telomerase-related gene expressions, both of which are implicated in cancer progression.[7] The structural similarity of this compound suggests its potential as a precursor for compounds targeting similar pathways.

Signaling Pathway Context

Caption: Role of this compound as a precursor in drug discovery.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

First Aid:

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[8]

Conclusion

This compound is a valuable and versatile compound for researchers in organic synthesis and drug development. Its straightforward synthesis via Suzuki-Miyaura coupling, coupled with its potential for further functionalization, makes it an attractive starting material for the creation of novel molecules with interesting biological and material properties. This guide has provided a comprehensive technical overview to support its effective use in the laboratory.

References

- Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

Sources

4-Hydroxy-4'-methoxybiphenyl molecular weight and formula

An In-Depth Technical Guide to 4-Hydroxy-4'-methoxybiphenyl

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a biphenyl derivative of significant interest in synthetic chemistry and pharmaceutical research. We will delve into its core physicochemical properties, synthesis methodologies, characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identity and Properties

This compound, also known by synonyms such as 4'-Methoxybiphenyl-4-ol and 4-(4-methoxyphenyl)phenol, is a bifunctional organic compound featuring both a hydroxyl and a methoxy group attached to a biphenyl backbone.[1][2] This structure imparts a unique combination of polarity and aromatic character, making it a valuable intermediate in organic synthesis.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [3][4][5] |

| Molecular Weight | 200.23 - 200.24 g/mol | [1][3][4][5] |

| CAS Number | 16881-71-3 | [1][3][6] |

| IUPAC Name | 4-(4-methoxyphenyl)phenol | [5] |

| Appearance | White crystalline solid/powder | [7] |

| Melting Point | ~181°C | [4][8] |

| Boiling Point | ~344.6 - 355°C | [4][7] |

| InChI Key | CORJIEYQXMZUIW-UHFFFAOYSA-N | [5][8] |

Synthesis Methodology: Selective Monomethylation

The synthesis of this compound often relies on the selective monomethylation of a symmetric precursor, 4,4'-Dihydroxybiphenyl. This approach is efficient but requires careful control of stoichiometry to minimize the formation of the diether byproduct, 4,4'-dimethoxybiphenyl.

Principle of the Reaction

The synthesis involves a Williamson ether synthesis. 4,4'-Dihydroxybiphenyl is first treated with a base (e.g., sodium hydroxide) to deprotonate one of the phenolic hydroxyl groups, forming a more nucleophilic phenoxide. This phenoxide then reacts with a methylating agent, such as dimethyl sulfate, via an Sₙ2 reaction to form the desired monomethylated product. Using the methylating agent as the limiting reagent is crucial for maximizing the yield of the target compound.

Experimental Protocol: Synthesis from 4,4'-Dihydroxybiphenyl

This protocol is adapted from established literature procedures.[6]

Materials:

-

4,4'-Dihydroxybiphenyl

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfate ((CH₃)₂SO₄)

-

Ethanol

-

Hydrochloric Acid (HCl, 20%)

-

Water

Procedure:

-

Preparation of Sodium Phenoxide: In a suitable reaction flask equipped with a condenser and magnetic stirrer, dissolve 14.00 g (0.35 mol) of sodium hydroxide in 120 ml of water.

-

Addition of Dihydroxybiphenyl: Add 28.00 g (0.15 mol) of 4,4'-Dihydroxybiphenyl to the flask. Heat the mixture to reflux with stirring for 2 hours to ensure complete formation of the phenoxide.

-

Monomethylation: Carefully add 14.5 ml (0.15 mol) of dimethyl sulfate dropwise to the refluxing mixture over approximately 40 minutes. Causality Note: The slow, dropwise addition of the limiting reagent (dimethyl sulfate) is critical to favor monosubstitution over disubstitution.

-

Reaction Completion: After the addition is complete, continue heating at reflux with stirring for an additional 2 hours.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature, which may result in the precipitation of the product and any unreacted starting material.

-

Filter the crude solid.

-

Transfer the filter cake to a beaker containing 700 ml of water and heat to boiling. This step helps to dissolve inorganic salts.

-

Filter the hot mixture to remove any insoluble impurities.

-

-

Precipitation and Purification:

-

Keep the filtrate warm (around 70°C) and slowly add 20% hydrochloric acid. The target compound, being a phenol, is soluble in the basic solution and will precipitate upon acidification.

-

A white precipitate of this compound will form.

-

Collect the precipitate by filtration and wash it extensively with water.

-

Recrystallize the crude product from ethanol to yield the purified compound.[6]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is typically achieved using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals. One would expect to see signals for the aromatic protons on both rings, a singlet for the methoxy group (-OCH₃) protons typically around 3.8 ppm, and a singlet for the phenolic hydroxyl (-OH) proton, whose chemical shift can vary depending on the solvent and concentration. The aromatic region will show distinct splitting patterns (doublets and multiplets) corresponding to the substitution on the biphenyl rings. For example, data consistent with the structure has been reported in deuterated chloroform (CDCl₃), showing aromatic proton signals around 7.47 ppm and 6.96 ppm.[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of 13 unique carbon atoms (or fewer if there is symmetry leading to equivalent carbons). Key signals include the carbon of the methoxy group (around 55 ppm) and the carbons attached to the oxygen atoms (C-OH and C-OCH₃) at lower field strengths compared to the other aromatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 200.24), confirming its elemental composition.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Intermediate for Biologically Active Compounds

The compound's structure is a common motif in medicinal chemistry. The hydroxyl group provides a reactive handle for further functionalization, such as etherification, esterification, or use in coupling reactions to build larger molecular scaffolds. The methoxy group is generally stable but can be demethylated if required.

For instance, it can be a precursor for compounds targeting specific biological pathways. The biphenyl scaffold is recognized by various enzymes and receptors, and the specific functional groups dictate the interaction. In metabolic studies, the O-demethylation of the related compound 4-methoxybiphenyl to 4-hydroxybiphenyl by cytochrome P450 enzymes in the liver is a known metabolic pathway.[10] Understanding such metabolic transformations is critical in drug development to predict the fate of a drug candidate in vivo.

Role as a Synthetic Precursor Diagram

Caption: Role of this compound as a versatile synthetic intermediate.

Safety, Handling, and Storage

While detailed toxicity information is not extensively documented, this compound should be handled with the standard precautions for laboratory chemicals.[7]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a dry, cool place. It is recommended to keep it in a desiccator to prevent moisture absorption.

References

-

Synthesis of 4'-methoxy-4-hydroxybiphenyl. PrepChem.com. [Link]

-

4-HYDROXY-4'-METHOXYDIPHENYL. ChemBK. [Link]

-

4-Methoxybiphenyl | C13H12O | CID 11943. PubChem. [Link]

-

Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. [Link]

-

This compound. Stenutz. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-ヒドロキシ-4'-メトキシビフェニル | this compound | 16881-71-3 | 東京化成工業株式会社 [tcichemicals.com]

- 3. This compound | 16881-71-3 [chemicalbook.com]

- 4. This compound CAS#: 16881-71-3 [m.chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. prepchem.com [prepchem.com]

- 7. chembk.com [chembk.com]

- 8. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. rsc.org [rsc.org]

- 10. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxy-4'-methoxybiphenyl for Research Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-4'-methoxybiphenyl, a crucial intermediate in the development of novel therapeutics and advanced materials. Designed for researchers, chemists, and drug development professionals, this document delves into the prevalent synthetic methodologies, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will explore the underlying mechanistic principles, provide detailed, field-tested protocols, and discuss alternative synthetic strategies. The guide is structured to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Introduction: The Significance of this compound

This compound (C₁₃H₁₂O₂) is a biphenyl derivative of significant interest in medicinal chemistry and materials science.[1] Its structural motif is a key pharmacophore in a variety of biologically active molecules. The hydroxyl and methoxy functional groups provide opportunities for further chemical modification, making it a versatile building block for creating extensive compound libraries for drug discovery. For instance, biphenyl structures are integral to a range of pharmaceuticals, and the specific functionalization of this compound allows for tailored interactions with biological targets.[2]

Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficiency in forming carbon-carbon bonds, particularly in the construction of biaryl compounds.[3][4] This palladium-catalyzed reaction between an organoborane and an organohalide offers high functional group tolerance, relatively mild reaction conditions, and the use of less toxic and environmentally benign boronic acids.[5]

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction.[5][7]

-

Transmetalation: In this step, the organic group from the organoborane is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.[5][8]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Sources

- 1. This compound [stenutz.eu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. byjus.com [byjus.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to the Solubility of 4-Hydroxy-4'-methoxybiphenyl for Advanced Research Applications

Preamble: Contextualizing Solubility for a Multifaceted Intermediate

In the landscape of drug discovery and materials science, 4-Hydroxy-4'-methoxybiphenyl (CAS 16881-71-3) presents as a valuable molecular scaffold.[1][2] Its utility as an intermediate is rooted in its biphenyl core, which provides rigidity, and its distinct functional groups—a hydroxyl and a methoxy group—that offer sites for synthetic modification and influence its physicochemical behavior. For the researcher, harnessing the potential of this compound begins with a fundamental, yet critical, parameter: its solubility.

This guide provides an in-depth analysis of the solubility profile of this compound. It moves beyond a simple recitation of data to explain the underlying molecular interactions that govern its dissolution in various solvent systems. As precise quantitative solubility data for this specific molecule is not extensively documented in publicly available literature, this paper emphasizes the physicochemical principles and provides a robust, self-validating experimental protocol for researchers to determine these values with high fidelity in their own laboratories.

Physicochemical & Structural Profile

A compound's solubility is intrinsically linked to its structural and physical properties. This compound is a white to off-white crystalline solid.[3] Understanding its key characteristics is the first step in predicting and manipulating its behavior in solution.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 181-185 °C | [4] |

| Synonyms | 4'-Methoxybiphenyl-4-ol, 4-(4-methoxyphenyl)phenol | [1] |

Insight into Melting Point Discrepancies: It is noteworthy that literature and vendor specifications show some variance in the reported melting point. This can be indicative of differences in crystalline form (polymorphism) or purity levels between batches. From an experimental standpoint, a lower or broader melting point range can signal impurities that may also affect solubility measurements. Therefore, it is best practice to characterize the starting material via techniques like Differential Scanning Calorimetry (DSC) alongside solubility studies.

Caption: Structure of this compound with key functional groups.

Core Topic: Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent that is nearly ubiquitous in drug discovery and biological screening due to its exceptional ability to dissolve a wide range of compounds. While specific quantitative data for this compound is scarce, a strong qualitative assessment can be made based on its structure and data from analogous compounds. The structurally related 4-Methoxybiphenyl is reported to be soluble in DMSO.[3]

Causality of High Solubility in DMSO:

The high dissolving power of DMSO for this compound stems from a combination of intermolecular forces:

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group on the biphenyl ring is a potent hydrogen bond donor. It can form a strong hydrogen bond with the highly polar sulfoxide oxygen atom of DMSO, which is an excellent hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The methoxy group (-OCH₃) and the overall molecular structure possess a dipole moment that interacts favorably with the large dipole moment of the DMSO molecule.

-

Dispersion Forces: The large, planar biphenyl core provides a significant surface area for London dispersion forces to develop between the solute and the methyl groups of the DMSO molecules.

These synergistic interactions effectively overcome the crystal lattice energy of the solid compound, leading to its dissolution.

Caption: Key intermolecular interactions between the solute and DMSO.

Comparative Solubility in Other Common Solvents

A researcher's choice of solvent extends beyond DMSO, especially for downstream applications like purification, formulation, or chemical reactions. The principle of "like dissolves like" provides a predictive framework.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol/Ethanol | Polar Protic | High | The hydroxyl group of the alcohols can both donate and accept hydrogen bonds, interacting favorably with both the -OH and -OCH₃ groups of the solute. |

| Acetone | Polar Aprotic | Moderate to High | The carbonyl group is a good hydrogen bond acceptor for the solute's -OH group. Lacks H-bond donor capability, making it slightly less effective than alcohols. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO and a weaker hydrogen bond acceptor, suggesting lower solubility. |

| Ethyl Acetate | Moderately Polar | Moderate to Low | The ester functionality can accept hydrogen bonds, but the overall polarity is lower, which may limit its capacity. |

| Dichloromethane | Nonpolar | Low | Primarily interacts via weaker dipole-dipole and dispersion forces; insufficient to overcome the solute's polarity and H-bonding potential. |

| Water | Polar Protic | Very Low/Insoluble | Despite water's ability to hydrogen bond, the large, hydrophobic biphenyl core dominates, leading to poor aqueous solubility, a common trait for biphenyl structures. |

| Hexanes/Heptane | Nonpolar | Insoluble | The significant mismatch in polarity and the inability of alkanes to participate in hydrogen bonding preclude dissolution. |

A Self-Validating Protocol for Thermodynamic Solubility Determination

To generate definitive, high-quality solubility data, the isothermal equilibrium (shake-flask) method is the gold standard. This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached between the dissolved and undissolved compound.

Objective: To determine the maximum solubility of this compound in a chosen solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Anhydrous solvent of choice (e.g., DMSO)

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes or glass vials with screw caps

-

Vortex mixer

-

Thermostatic shaker/incubator

-

High-speed centrifuge

-

Calibrated micropipettes

-

Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

Part 1: Preparation of a Supersaturated Slurry

-

Weighing: Accurately weigh approximately 5-10 mg of this compound into a microcentrifuge tube. The key is to add an amount that will visibly exceed the saturation point.

-

Solvent Addition: Add a precise volume of the solvent (e.g., 500 µL). This creates a slurry with excess solid.

-

Initial Mixing: Vortex the mixture vigorously for 2-3 minutes to promote initial dissolution and break up any aggregates.

Part 2: Equilibration 4. Incubation: Place the sealed tube in a thermostatic shaker set to the desired temperature (e.g., 25 °C). 5. Agitation: Allow the slurry to agitate for 24-48 hours. Causality Insight: This extended period is critical to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility (kinetic solubility).

Part 3: Separation and Quantification 6. Phase Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid material firmly. 7. Supernatant Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet. 8. Dilution: Dilute the collected supernatant with a suitable solvent (in which the compound is highly soluble, e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical instrument. A large dilution factor (e.g., 1:100 or 1:1000) is common. 9. Analysis: Quantify the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) against a standard curve of known concentrations.

Part 4: Calculation 10. Final Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mM.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion

This compound is a compound with significant potential, whose effective use is predicated on a thorough understanding of its solubility. While quantitative data is not widespread, its molecular structure strongly suggests high solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol, with limited to no solubility in nonpolar media. The provided experimental protocol offers a definitive path for researchers to establish precise solubility values, enabling robust experimental design, from high-throughput screening campaigns to synthetic chemistry and materials formulation. This foundational knowledge is indispensable for unlocking the full scientific value of this versatile intermediate.

References

-

ChemBK. (2024). 4-HYDROXY-4'-METHOXYDIPHENYL - Physico-chemical Properties. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxybiphenyl. PubChem Compound Summary for CID 11943. [Link]

-

Stenutz, R. (n.d.). This compound. [Link]

-

Wikipedia. (n.d.). Biphenyl. [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Biological activity of 4-Hydroxy-4'-methoxybiphenyl and its analogs

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-4'-methoxybiphenyl and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Interest

The biphenyl scaffold represents a privileged structure in medicinal chemistry, with a diverse range of biological activities. Within this class, this compound stands as a molecule of significant interest, embodying the interplay of hydroxyl and methoxy functional groups that are known to modulate pharmacological properties. This guide provides a comprehensive technical overview of the known and predicted biological activities of this compound and its structural analogs. As a Senior Application Scientist, the following sections synthesize data from existing literature, detail robust experimental protocols for in-vitro evaluation, and present mechanistic insights into the potential signaling pathways modulated by this class of compounds. While direct experimental data for this compound is emerging, this guide leverages data from closely related analogs to build a predictive framework for its biological potential.

Structural Foundation and Predicted Bioactivities

This compound possesses a core biphenyl structure with a hydroxyl group at the 4-position and a methoxy group at the 4'-position. This specific arrangement of functional groups suggests a range of potential biological activities, primarily centered around its antioxidant, anti-inflammatory, anticancer, and estrogenic-modulating properties.

The phenolic hydroxyl group is a key determinant of antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The methoxy group, on the other hand, can influence the electronic properties of the molecule, its metabolic stability, and its lipophilicity, thereby modulating its overall bioactivity and bioavailability.

Antioxidant Potential: A Free Radical Scavenger

Biphenyl derivatives, particularly those with hydroxyl and methoxy groups, are recognized for their antioxidant properties.[1] The antioxidant capacity of these compounds lies in their ability to act as scavengers of reactive oxygen species (ROS) and inhibit lipid peroxidation.[1] The presence of a hydroxyl group on the biphenyl scaffold is a key feature for this activity.

While specific IC50 values for this compound are not extensively reported in publicly available literature, data from structurally similar compounds allow for a strong prediction of its antioxidant efficacy. For instance, the antioxidant activity of various biphenyl-2,6-diethanone derivatives has been demonstrated, with derivatives containing hydroxyl and methoxy groups showing significant free radical scavenging activity.[1]

Table 1: Predicted Antioxidant Activity Profile of this compound and Analogs

| Compound/Analog | Predicted Antioxidant Activity | Key Structural Features |

| This compound | Moderate to High | Single phenolic hydroxyl group, methoxy group for potential electronic modulation. |

| Dihydoxy-biphenyl Analogs | High | Presence of multiple hydroxyl groups enhances radical scavenging capacity. |

| Dimethoxy-biphenyl Analogs | Low to Moderate | Methoxy groups are generally less effective at hydrogen donation than hydroxyl groups. |

Anti-Inflammatory Effects: Modulating Key Signaling Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Biphenyl compounds have been investigated for their anti-inflammatory potential. The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Analogs of this compound have demonstrated the ability to suppress the production of pro-inflammatory mediators. For example, certain hydroxylated biphenyl compounds have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

Anticancer Activity: Targeting Cell Proliferation

The biphenyl scaffold is present in a number of compounds with demonstrated anticancer activity.[2] The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis and inhibit the growth of various cancer cell lines.

While direct cytotoxicity data for this compound is limited, studies on curcumin-related hydroxylated biphenyls have shown potent activity against malignant melanoma cells.[3] The presence of both hydroxyl and methoxy groups can influence the lipophilicity and hydrogen-bonding capacity of the molecule, which in turn affects its interaction with biological targets and its cytotoxic potential.[4][5]

Table 2: Reported Anticancer Activity of Structurally Related Biphenyl Analogs

| Analog Compound | Cancer Cell Line | Reported IC50 | Reference |

| Hydroxylated Biphenyl Analog 11 | Malignant Melanoma | 1.7 ± 0.5 μM | [6] |

| Hydroxylated Biphenyl Analog 12 | Malignant Melanoma | 2.0 ± 0.7 μM | [6] |

Estrogenic and Antiestrogenic Activity: Interacting with Hormone Receptors

Hydroxylated biphenyls can exhibit estrogenic or antiestrogenic activity due to their structural similarity to estradiol. This interaction with estrogen receptors (ERs) can have significant physiological implications. The position and substitution pattern of the hydroxyl groups are critical for determining the nature and potency of this activity.[7] It has been shown that some hydroxylated polychlorinated biphenyls can act as estrogens or antiestrogens, with complex structure-activity relationships.[7]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of this compound and its analogs, a suite of well-established in-vitro assays is essential. The following protocols provide detailed, step-by-step methodologies for evaluating the antioxidant, anti-inflammatory, and anticancer properties of these compounds.

Antioxidant Activity Assessment

This assay is a rapid and sensitive method to determine the free radical scavenging capacity of a compound.[8][9][10]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare a stock solution of the test compound (e.g., this compound) and a reference antioxidant (e.g., ascorbic acid or Trolox) in methanol or another suitable solvent.

-

Prepare a series of dilutions of the test compound and the reference antioxidant.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each dilution of the test compound or reference antioxidant to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

-

For the blank, add 100 µL of methanol to a well containing 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

This assay is another common method for determining the total antioxidant capacity of a compound. [11] Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, leading to a decrease in absorbance at 734 nm.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of the test compound and a reference antioxidant.

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of each dilution of the test compound or reference antioxidant to respective wells.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 734 nm.

-

Calculate the percentage of radical scavenging activity as described for the DPPH assay.

-

Determine the IC50 value from the dose-response curve.

-

Workflow for In-Vitro Antioxidant Assays

Caption: General workflow for DPPH and ABTS antioxidant assays.

Anti-Inflammatory Activity Assessment

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. [12] Principle: Murine macrophage cells (RAW 264.7) produce NO upon stimulation with LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Prepare a stock solution and serial dilutions of the test compound in DMEM.

-

Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound.

-

Pre-incubate the cells with the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

Determine the IC50 value.

-

Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation. [13][14][15] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7, HeLa, A549) in the appropriate medium.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution and serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium and add fresh medium containing the different concentrations of the test compound to the cells.

-

Include a vehicle control (cells with solvent) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Calculate the percentage of cell viability using the following formula:

-

Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value.

-

Mechanistic Insights: Modulation of Cellular Signaling Pathways

The biological activities of this compound and its analogs are likely mediated through the modulation of key intracellular signaling pathways. Based on the activities of structurally related phenolic and biphenyl compounds, the following pathways are of particular interest.

Nrf2/ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE). [16]Phenolic compounds are known to activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense.

Proposed Mechanism:

-

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.

-

Electrophilic compounds or ROS can modify cysteine residues in Keap1, leading to a conformational change and the release of Nrf2.

-

Free Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of its target genes.

-

This leads to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which protect the cell from oxidative stress.

Caption: Predicted activation of the Nrf2/ARE pathway by this compound.

NF-κB and MAPK Inflammatory Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response. [17]Many anti-inflammatory compounds exert their effects by inhibiting these pathways.

Proposed Mechanism of Inhibition:

-

NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2). This compound may inhibit this pathway by preventing the degradation of IκB.

-

MAPK Pathway: The MAPK family includes ERK, JNK, and p38 kinases. These kinases are activated by various stimuli and regulate the activity of transcription factors involved in inflammation. Phenolic compounds have been shown to inhibit the phosphorylation of these MAPKs, thereby downregulating the inflammatory response.

Caption: Predicted inhibition of NF-κB and MAPK pathways by this compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a wide spectrum of potential biological activities. The presence of both hydroxyl and methoxy functionalities on the biphenyl scaffold provides a rich platform for medicinal chemistry exploration. While this guide has outlined the predicted antioxidant, anti-inflammatory, anticancer, and estrogen-modulating properties based on data from structurally related compounds, further direct experimental validation of this compound is crucial.

Future research should focus on:

-

Quantitative determination of the IC50 values of this compound in a comprehensive panel of antioxidant, anti-inflammatory, and anticancer assays.

-

Elucidation of the specific molecular targets and detailed mechanisms of action through which this compound exerts its effects.

-

Synthesis and screening of a focused library of analogs to establish a clear structure-activity relationship (SAR) and optimize for potency and selectivity.

-

In-vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of promising lead compounds.

By systematically addressing these areas, the full therapeutic potential of this compound and its derivatives can be unlocked for the development of novel therapeutic agents.

References

-

Connor, K., et al. (1997). Hydroxylated polychlorinated biphenyls (PCBs) as estrogens and antiestrogens: structure-activity relationships. Toxicology and Applied Pharmacology, 145(1), 111-123. [Link]

-

Rikhi, M., et al. (2018). In vitro antioxidant activity of biphenyl-2,6-diethanone derivatives. ResearchGate. [Link]

-

Ruiz, P., et al. (2015). 3D QSAR studies of hydroxylated polychlorinated biphenyls as potential xenoestrogens. PMC. [Link]

-

Piras, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]

-

Miliauskas, G., Venskutonis, P. R., & Van Beek, T. A. (2004). Screening of Lithuanian plant extracts for antioxidant activity. Journal of the Science of Food and Agriculture, 84(11), 1363-1371. [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. [Link]

-

Moore, M., et al. (1997). Antiestrogenic activity of hydroxylated polychlorinated biphenyl congeners identified in human serum. Toxicology and Applied Pharmacology, 142(1), 160-168. [Link]

-

McFarland, V. A., & Clarke, J. U. (1989). Environmental occurrence, abundance, and potential toxicity of polychlorinated biphenyl congeners: considerations for a congener-specific analysis. Environmental health perspectives, 81, 225. [Link]

-

Chandrashekar, P. M., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289-300. [Link]

-

Liu, H., et al. (2014). In silico exploration of hydroxylated polychlorinated biphenyls as estrogen receptor β ligands by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of hazardous materials, 271, 28-36. [Link]

-

Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245. [Link]

-

IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 4(5). [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-

Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the MTT assay. Cold Spring Harbor Protocols, 2018(6), pdb-prot095505. [Link]

-

AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. [Link]

-

Zhu, J. X., et al. (2017). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry, 5, 79. [Link]

-

Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1038. [Link]

-

González-Sarrías, A., et al. (2017). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 9(4), 45. [Link]

-

Angelova, S. E., et al. (2017). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol. Bulgarian Chemical Communications, 49(4), 843-851. [Link]

-

Li, Y., et al. (2017). Cytotoxic and anti-oxidant biphenyl derivatives from the leaves and twigs of Garcinia multiflora. Phytochemistry Letters, 19, 132-135. [Link]

-

O'Sullivan, A. M., O'Callaghan, Y. C., & O'Brien, N. M. (2014). In vitro protocols for measuring the antioxidant capacity of algal extracts. In Algal Chemical Ecology (pp. 273-287). Springer, Cham. [Link]

-

PubChem. (n.d.). 4-Methoxybiphenyl. [Link]

-

U.S. EPA. (2004). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. [Link]

-

Lee, J. H., & Johnson, J. A. (2004). Nrf2, a multi-organ protector? The FASEB journal, 18(9), 929-931. [Link]

-

Piras, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]

-

Chao, J., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4811. [Link]

-

Sreelatha, S., & Jeyachitra, A. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. [Link]

-

Sreelatha, S., & Jeyachitra, A. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. [Link]

-

ChemBK. (n.d.). 4-HYDROXY-4'-METHOXYDIPHENYL. [Link]

-

Chanthasri, P., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Scientific Reports, 11(1), 1-11. [Link]

-

Szabó, M., et al. (2020). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Molecules, 25(22), 5396. [Link]

-

Sreelatha, S., & Jeyachitra, A. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. [Link]

-

ResearchGate. (n.d.). Some biologically active biphenyl derivatives. [Link]

-

Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 99-110. [Link]

-

Weng, Y. I., & Lee, Y. T. (2018). Bisphenol A (BPA) and cell signaling pathways. Biotechnology advances, 36(1), 21-33. [Link]

-

de Oliveira, J. R., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. Preprints.org. [Link]

-

Wikipedia. (n.d.). Bisphenol A. [Link]

Sources

- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijcrt.org [ijcrt.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of 4-Hydroxy-4'-methoxybiphenyl

This guide provides a comprehensive exploration of the structural elucidation of 4-hydroxy-4'-methoxybiphenyl, a molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a detailed narrative on the causality behind experimental choices and the logic of spectral interpretation, embodying the principles of expertise, experience, and trustworthiness.

Introduction

This compound, with the chemical formula C₁₃H₁₂O₂, belongs to the biphenyl class of organic compounds. Its structure, featuring two phenyl rings linked by a single bond and substituted with hydroxyl and methoxy functional groups, gives rise to specific physicochemical properties that are of interest in various research domains. The precise characterization of this structure is paramount for understanding its reactivity, biological activity, and potential applications. This guide will walk through the synergistic application of modern spectroscopic techniques to achieve an unambiguous structural assignment.

Molecular Structure and Numbering

To facilitate a clear discussion of the spectral data, a standardized numbering system for the atoms in this compound is essential. The following diagram illustrates the molecular structure and the atom numbering convention that will be used throughout this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures, providing detailed information about the chemical environment of magnetically active nuclei.[1][2] For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl protons as it allows for their observation, whereas they can sometimes exchange with trace acidic protons in CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | Doublet | 2H | H-2', H-6' |

| ~7.39 | Doublet | 2H | H-2, H-6 |

| ~6.95 | Doublet | 2H | H-3', H-5' |

| ~6.85 | Doublet | 2H | H-3, H-5 |

| ~4.80 (solvent dependent) | Singlet | 1H | OH |

| ~3.80 | Singlet | 3H | OCH₃ |

Interpretation:

-

The aromatic region of the spectrum (6.5-8.0 ppm) is expected to show four distinct signals, each integrating to 2 protons, consistent with a para-substituted biphenyl system.

-

The protons on the methoxy-substituted ring (H-2'/H-6' and H-3'/H-5') will appear as doublets due to coupling with their ortho neighbors. The electron-donating methoxy group will shield the ortho (H-3'/H-5') and para protons, causing them to appear at a higher field (lower ppm) compared to the unsubstituted benzene ring protons.[3]

-

Similarly, the protons on the hydroxy-substituted ring (H-2/H-6 and H-3/H-5) will also appear as doublets. The hydroxyl group is also electron-donating, shielding the ortho (H-3/H-5) and para protons.

-

The singlet at approximately 3.80 ppm integrating to three protons is characteristic of a methoxy group.

-

The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C-4' |

| ~155.0 | C-4 |

| ~133.0 | C-1 |

| ~132.5 | C-1' |

| ~128.0 | C-2', C-6' |

| ~127.5 | C-2, C-6 |

| ~115.0 | C-3, C-5 |

| ~114.0 | C-3', C-5' |

| ~55.0 | OCH₃ |

Interpretation:

-

The spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

-

The carbons directly attached to the oxygen atoms (C-4 and C-4') will be the most downfield in the aromatic region due to the deshielding effect of the electronegative oxygen. The carbon bearing the methoxy group (C-4') is typically slightly more downfield than the one with the hydroxyl group.

-

The quaternary carbons (C-1 and C-1') will have lower intensities compared to the protonated carbons.

-

The chemical shift of the methoxy carbon is highly characteristic and appears around 55.0 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, the thin solid film or KBr pellet method is commonly used.[6][7]

-

Thin Solid Film Method:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or methylene chloride).

-

Apply a drop of the solution to a salt plate (NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Acquire the IR spectrum.[6]

-

-

KBr Pellet Method:

-

Grind a small amount of the sample with anhydrous KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the IR spectrum.

-

IR Spectral Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | -OCH₃ |

| 1610, 1500, 1450 | C=C stretch | Aromatic ring |

| 1250 | C-O stretch | Aryl ether |

| 830 | C-H out-of-plane bend | para-disubstituted ring |

Interpretation:

-

A broad absorption band in the region of 3500-3200 cm⁻¹ is a strong indication of the presence of a hydroxyl group involved in hydrogen bonding.[8]

-

The absorptions between 3100-3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings.[9]

-

The presence of the methoxy group is confirmed by the C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band around 1250 cm⁻¹.

-

The sharp peaks in the 1610-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

A strong absorption around 830 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring, which is consistent with the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.[10] Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[11]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or as a solid probe. The sample is vaporized under high vacuum.[12]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺•).[13]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.[14]

-

Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z), and their relative abundance is measured.

Mass Spectral Data & Interpretation

| m/z | Relative Intensity | Assignment |

| 200 | High | [M]⁺• (Molecular Ion) |

| 185 | Moderate | [M - CH₃]⁺ |

| 157 | Low | [M - CH₃ - CO]⁺ |

| 128 | Low | [Biphenyl]⁺• |

Interpretation:

-

The molecular ion peak at m/z 200 confirms the molecular weight of this compound (C₁₃H₁₂O₂).

-

The peak at m/z 185 corresponds to the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds.

-

Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment can lead to the peak at m/z 157.

-

The presence of a peak at m/z 128 could indicate the cleavage of both the hydroxyl and methoxy groups, followed by rearrangement to form a biphenyl radical cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.[15]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.[16]

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).[17]

UV-Vis Spectral Data & Interpretation

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~260 | High | π → π* |

Interpretation:

-

Biphenyl itself exhibits a strong absorption band around 250 nm due to the conjugated π-system of the two aromatic rings.[18]

-

The presence of the electron-donating hydroxyl and methoxy groups is expected to cause a bathochromic (red) shift to a longer wavelength, resulting in a λmax around 260 nm.[19] This shift is due to the extension of the conjugation by the lone pairs of electrons on the oxygen atoms.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic techniques when used in a complementary fashion. ¹H and ¹³C NMR provide the carbon-hydrogen framework and detailed connectivity. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and offers insights into fragmentation pathways. Finally, UV-Vis spectroscopy characterizes the conjugated electronic system. Together, these methods provide a self-validating system that allows for the unambiguous assignment of the molecular structure, a critical step in advancing research and development in fields where this compound shows promise.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of California, Irvine. (n.d.). UV-Vis SOP. Retrieved from [Link]

-

Drawell. (n.d.). How to Use UV Vis Spectrophotometer. Retrieved from [Link]

-

University of Washington. (n.d.). Operating Procedure for UV-Vis Spectroscope. Retrieved from [Link]

-

Michigan State University. (2016). Standard Operating Procedure: UV-Vis Spectrophotometer (Cary 50). MSU Chemistry. Retrieved from [Link]

-

Rochester Institute of Technology. (2019). Shimadzu UV-Vis 1800 Operating Procedure. RIT Chemistry. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved from [Link]

-

A-Star Research. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved from [Link]

-

In-Situ. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

-

The Internet. (2023, August 23). Ask AI: DISCUSS IR SPECTROSCOPY OF Biphenyl. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Biphenyl 3 Hydroxy 4 Methoxy NOE R 10l. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. MSU Chemistry. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FIR absorption spectrum of biphenyl and comparison with theoretical.... Retrieved from [Link]

-

Williamson, B., & Rodebush, W. H. (1941). Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. Journal of the American Chemical Society, 63(11), 3018–3025. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Green Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Retrieved from [Link]

-

Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 859-68. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis spectrum showing the characteristic absorption band of the biphenyl chromophore. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. measurlabs.com [measurlabs.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. Ask AI: DISCUSS IR SPECTROSCOPY OF Biphenyl [theinternet.io]

- 10. rroij.com [rroij.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. bspublications.net [bspublications.net]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4-Hydroxy-4'-methoxybiphenyl: Synthesis, Biological Significance, and Experimental Protocols

This guide provides a comprehensive technical overview of 4-Hydroxy-4'-methoxybiphenyl, a molecule of significant interest in medicinal chemistry and endocrinology. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its synthesis, modern preparative methods, its role as a key metabolite, and its emerging potential as a selective estrogen receptor modulator.

Introduction and Historical Context

Early methods for the formation of biphenyl linkages, dating back to the late 19th and early 20th centuries, were often harsh and low-yielding. The Gomberg-Bachmann reaction , for instance, involved the base-induced coupling of an aryl diazonium salt with another aromatic compound, proceeding through a free-radical mechanism.[1] Another classical approach is the Ullmann reaction , which typically employs copper-mediated coupling of aryl halides at high temperatures.[2] It is plausible that early preparations of asymmetrically substituted biphenyls like this compound would have relied on adaptations of these foundational reactions.

The advent of modern cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling , has revolutionized the synthesis of biphenyls, offering high yields, milder reaction conditions, and broad functional group tolerance.[3] This has made compounds like this compound readily accessible for detailed study.

Beyond its synthetic origins, this compound has been identified as a significant metabolite of 4-methoxybiphenyl. In vitro studies using rat liver microsomes have demonstrated that the O-demethylation of 4-methoxybiphenyl to form this compound is mediated by the cytochrome P450 monooxygenase system.[4][5] This metabolic pathway underscores the importance of understanding the biological activity of this hydroxylated derivative, as it may contribute to the overall pharmacological or toxicological profile of the parent compound.

Synthesis of this compound

The synthesis of this compound can be approached through both classical and modern methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Classical Approaches: A Conceptual Overview